molecular formula C6H11ClSi B13687705 Chloro(cyclopropyl)(methyl)(vinyl)silane

Chloro(cyclopropyl)(methyl)(vinyl)silane

Cat. No.: B13687705
M. Wt: 146.69 g/mol
InChI Key: QQCAFPFSXPNZBO-UHFFFAOYSA-N
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Description

Chloro(cyclopropyl)(methyl)(vinyl)silane is an organosilicon compound featuring a silicon atom bonded to a chlorine atom, a cyclopropyl group, a methyl group, and a vinyl group. The cyclopropyl group introduces ring strain and pseudo-unsaturation, the vinyl group enables polymerization or coupling reactions, and the chlorine atom on silicon governs hydrolysis kinetics .

Properties

Molecular Formula

C6H11ClSi

Molecular Weight

146.69 g/mol

IUPAC Name

chloro-cyclopropyl-ethenyl-methylsilane

InChI

InChI=1S/C6H11ClSi/c1-3-8(2,7)6-4-5-6/h3,6H,1,4-5H2,2H3

InChI Key

QQCAFPFSXPNZBO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C=C)(C1CC1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(cyclopropyl)(methyl)(vinyl)silane can be synthesized through several methods. One common approach involves the reaction of chlorosilanes with organomagnesium reagents under mild conditions . Another method includes the silylation of vinyliodonium salts with zinc-based silicon reagents, which provides high yields and is operationally simple . Industrial production often utilizes these methods due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Chloro(cyclopropyl)(methyl)(vinyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Corresponding alkanes or alcohols.

    Substitution: Various substituted silanes depending on the nucleophile used.

Comparison with Similar Compounds

Key Observations :

  • Cyclopropyl vs.
  • Chlorine Count: Mono-chlorosilanes (e.g., Chlorodimethylvinylsilane) hydrolyze slower than trichloro derivatives, making them more suitable for controlled polymerization .
  • Vinyl Functionality : Vinyl-substituted silanes (e.g., Chlorodimethylvinylsilane) are widely used as coupling agents in polymers, suggesting similar applications for the target compound .

Hydrolysis and Condensation

  • This compound : Predicted to undergo moderate hydrolysis due to a single chlorine on silicon. The cyclopropyl group may stabilize intermediates via hyperconjugation, altering reaction pathways .
  • Trichloro Silanes (e.g., 1-Chloroethyltrichlorosilane): Rapid hydrolysis generates HCl and silanols, useful in semiconductor manufacturing but requiring careful handling .

Polymer and Coupling Agent Performance

  • Vinyl Silanes : Chlorodimethylvinylsilane (CAS 1719-58-0) is employed in crosslinking polyethylene due to its terminal double bond . The target compound’s vinyl group may serve similarly, while the cyclopropyl group could enhance thermal stability in polymers .
  • Cyclopropyl Impact : Cyclopropane’s pseudo-unsaturation may interact with π systems in polymers, improving adhesion or mechanical properties compared to linear alkyl silanes .

Electronic and Steric Effects

  • Ionization Energies : Cyclopropyl derivatives exhibit lower ionization energies than vinyl or alkyl analogs due to conjugation between the cyclopropane ring and functional groups, enhancing electron donation in reactions .
  • Steric Hindrance : The cyclopropyl group in the target compound may hinder nucleophilic attacks on silicon compared to less bulky substituents (e.g., methyl), slowing hydrolysis relative to trichloro silanes .

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